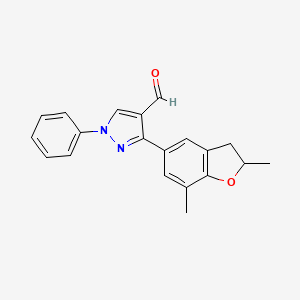

3-(2,7-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name |

3-(2,7-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-13-8-15(10-16-9-14(2)24-20(13)16)19-17(12-23)11-22(21-19)18-6-4-3-5-7-18/h3-8,10-12,14H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDGSUSXIYHXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different substituents on the benzofuran ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research has shown that pyrazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Neurological Effects

Research indicates that pyrazole derivatives may have neuroprotective effects. The compound's ability to modulate neurotransmitter levels could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease .

Agricultural Applications

Pesticidal Activity

The compound has been tested for its efficacy as a pesticide. Studies have shown that it can effectively control certain pests while being less harmful to beneficial insects compared to conventional pesticides. This characteristic makes it a candidate for sustainable agricultural practices .

Herbicidal Properties

In addition to its pesticidal applications, the compound has shown promise as a herbicide. Its selective action against specific weed species allows for effective crop management without damaging the crops themselves .

Material Science Applications

Polymer Synthesis

The unique chemical structure of 3-(2,7-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde allows it to be used in the synthesis of novel polymers. These polymers can exhibit enhanced mechanical and thermal properties, making them suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Benzofuran derivatives: These compounds share the benzofuran core and exhibit similar biological activities.

Pyrazole derivatives: Compounds containing the pyrazole ring are known for their diverse pharmacological properties.

Phenyl derivatives: Compounds with phenyl groups are common in medicinal chemistry due to their structural versatility.

Uniqueness: 3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for a wide range of chemical modifications, making it a valuable compound for research and development.

Biological Activity

3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure integrates a benzofuran moiety with a pyrazole ring, which is known for conferring various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-acetylbenzofuran with phenyl hydrazine, leading to the formation of the pyrazole derivative. This method has been documented in recent research focusing on benzofuran derivatives and their biological implications .

Antioxidant Properties

Research indicates that compounds containing the benzofuran structure exhibit strong antioxidant activity . For instance, derivatives have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have demonstrated that benzofuran derivatives can significantly reduce inflammation markers such as TNF-alpha and interleukins. Specifically, compounds similar to this compound have been reported to inhibit NF-kB signaling pathways in macrophages, suggesting a potential use in treating chronic inflammatory conditions .

Antimicrobial Activity

The pyrazole scaffold has been associated with antimicrobial properties . Compounds derived from pyrazoles have shown activity against various bacterial strains and fungi. For example, certain derivatives were tested against E. coli, Bacillus subtilis, and Aspergillus niger, demonstrating notable inhibition compared to standard antibiotics .

Case Studies

- Anti-inflammatory Study : A study involving a similar benzofuran-pyrazole compound showed a reduction in inflammation markers by over 90% in vitro. This highlights the potential of such compounds in managing inflammatory diseases .

- Antimicrobial Screening : In a comparative study against standard drugs, a related pyrazole derivative exhibited over 98% inhibition of Mycobacterium tuberculosis at low concentrations, indicating its potential as an anti-tubercular agent .

Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for this compound?

Answer:

Two primary methods are documented:

- Nucleophilic Aromatic Substitution : Reacting 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with a phenol derivative (e.g., 2,7-dimethyl-2,3-dihydro-1-benzofuran-5-ol) in the presence of K₂CO₃ as a base catalyst. This proceeds under reflux conditions, typically in polar aprotic solvents like DMF or acetonitrile .

- Vilsmeier–Haack Reaction : Formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using POCl₃ and DMF. This method is effective for introducing the aldehyde group at the 4-position of the pyrazole ring .

Key Considerations : Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yield optimization may require adjusting reaction time (12–24 hours) and temperature (80–100°C) .

Basic: How is the structural identity of this compound validated?

Answer:

A multi-technique approach is essential:

- X-ray Crystallography : Resolves stereochemistry and confirms the dihydrobenzofuran and pyrazole ring conformations. For analogous pyrazole carbaldehydes, C=O bond lengths typically range from 1.21–1.23 Å, and dihedral angles between aromatic systems are critical for confirming non-planarity .

- Spectroscopy :

Advanced: How can synthesis yield be improved for sterically hindered derivatives?

Answer:

Steric hindrance from the 2,7-dimethyl-dihydrobenzofuran group may reduce reactivity. Mitigation strategies include:

- Catalyst Screening : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) or phase-transfer catalysts to enhance nucleophilic substitution efficiency .

- Stepwise Synthesis : First prepare the pyrazole-4-carbaldehyde core via Vilsmeier–Haack, then introduce the dihydrobenzofuran moiety in a separate step to avoid competing side reactions .

- Solvent Optimization : Use high-boiling solvents (e.g., DMSO) to increase reaction temperature without decomposition .

Advanced: How to address contradictions in spectroscopic or crystallographic data?

Answer:

Discrepancies often arise from tautomerism, polymorphism, or impurities:

- Tautomer Identification : Computational methods (DFT calculations) can predict stable tautomers. For example, pyrazole-aldehyde tautomers may interconvert in solution, altering NMR signals. Compare experimental data with computed chemical shifts using software like Gaussian or ORCA .

- Polymorphism Analysis : Perform differential scanning calorimetry (DSC) or variable-temperature XRD to detect crystalline phases. For instance, highlights how substituents on the phenyl ring influence packing motifs .

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., incomplete substitution intermediates) and adjust reaction stoichiometry .

Advanced: How can this compound serve as a building block for fused heterocyclic systems?

Answer:

The aldehyde group enables cyclization reactions to form pharmacologically relevant heterocycles:

- Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate in ethanol under reflux to form fused pyrazole systems. The reaction mechanism involves nucleophilic attack on the aldehyde, followed by ring closure (Scheme 3 in ) .

- Thieno[2,3-c]pyrazoles : Treat with elemental sulfur and malononitrile in the presence of iodine to form sulfur-containing heterocycles. The aldehyde acts as an electrophilic site for condensation .

- Oxadiazoles : Condense with hydroxylamine or thiosemicarbazide to form 1,3,4-oxadiazole or thiadiazole derivatives, which are valuable in medicinal chemistry (e.g., ) .

Design Considerations : Substituent electronic effects (e.g., electron-withdrawing groups on the phenyl ring) can modulate cyclization efficiency. Computational docking studies (e.g., AutoDock Vina) may predict bioactivity of derived heterocycles .

Advanced: What analytical methods resolve ambiguities in reaction mechanisms?

Answer:

- Isotopic Labeling : Use ¹³C-labeled aldehyde groups to track carbon migration during cyclization via ¹³C NMR .

- Kinetic Studies : Monitor reaction progress using in situ FTIR or Raman spectroscopy to identify rate-determining steps (e.g., nucleophilic substitution vs. ring closure) .

- Mass Spectrometry : High-resolution MS (HRMS) detects transient intermediates, such as azide or hydrazone derivatives, to propose mechanistic pathways .

Advanced: How to design derivatives with enhanced bioactivity?

Answer:

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or dihydrobenzofuran rings. For example:

- Molecular Docking : Use PyMOL or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or kinases). demonstrates how carbothioamide derivatives bind to enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.